1-Chloro-1,2,3,4-tetrahydronaphthalene
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Overview
Description
1-Chloro-1,2,3,4-tetrahydronaphthalene, also known as chlorotetralin, is a chemical compound with the molecular formula C10H11Cl . It has a molecular weight of 166.65 g/mol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 . The canonical SMILES representation is C1CC(C2=CC=CC=C2C1)Cl .Physical and Chemical Properties Analysis
This compound has a molecular weight of 166.65 g/mol . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 0 . The exact mass and the monoisotopic mass is 166.0549280 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 11 . The complexity of the molecule is 133 .Scientific Research Applications
Self-Assembly Structures
1-Chloro-1,2,3,4-tetrahydronaphthalene molecules exhibit interesting self-assembly properties. They can form chiral close-packed herringbone structures and chiral porous pinwheel nanoarchitectures at room temperature on graphite surfaces. This characteristic is significant for the development of nanostructured materials and surface engineering (Silly, Ausset, & Sun, 2017).
Oxidation Catalysis
The compound plays a role in liquid-phase oxidation processes. When oxidized in the presence of copper(II) acetate and lithium chloride, it accelerates reactions by forming complexes with copper(II) ions. This process is vital for understanding catalytic mechanisms and developing new catalysts (Imamura et al., 1976).
Molecular Conformation Studies
The molecular conformation of derivatives of 1,2,3,4-tetrahydronaphthalene has been studied, revealing insights into their structural properties. This information is crucial for the development of novel organic compounds and for understanding molecular interactions (Mague et al., 2014).
Chiral Auxiliary in Reactions
1,2,3,4-Tetrahydronaphthalene derivatives have been used as chiral auxiliaries in chemical reactions, such as Reformatsky-type reactions. This application is important for the synthesis of chiral compounds, which are essential in pharmaceuticals and agrochemicals (Orsini et al., 2005).
Fuel and Energy Research
The compound is investigated for its autoignition properties at various temperatures, contributing to the understanding of fuel chemistry and combustion processes. This research is significant for improving fuel efficiency and reducing emissions (Raza et al., 2020).
Physical Property Analysis of Mixtures
Research on the physical properties of mixtures containing 1,2,3,4-tetrahydronaphthalene, like density, viscosity, and speed of sound, provides insights into the behavior of chemical mixtures. This data is crucial for industrial applications such as lubricants, fuels, and other chemical products (Prak & Lee, 2016).
Reactivity with Organometallic Compounds
The reactivity of 1,2,3,4-tetrahydronaphthalene with organometallic compounds like manganese carbonyl has been studied, providing valuable information for organometallic chemistry and synthesis (Lee et al., 1995).
Safety and Hazards
Mechanism of Action
Target of Action
1-Chloro-1,2,3,4-tetrahydronaphthalene is a derivative of naphthalene . .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution.
Action Environment
It’s known that the compound is sensitive to air and light , which could influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo solvolysis, a reaction that is slowed by nearly 2000-fold when a β-OH group is present. This suggests that 1-Chloro-1,2,3,4-tetrahydronaphthalene may interact with enzymes, proteins, and other biomolecules in a manner that is influenced by the presence of hydroxyl groups.
Molecular Mechanism
It is known that the compound can undergo solvolysis, suggesting that it may interact with biomolecules in a way that influences enzyme activity and gene expression
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 1-Chloro-1,2,3,4-tetrahydronaphthalene can be achieved through a Friedel-Crafts alkylation reaction using naphthalene as the starting material and chloroform as the alkylating agent.", "Starting Materials": [ "Naphthalene", "Chloroform", "AlCl3", "Anhydrous AlCl3", "Anhydrous FeCl3", "Anhydrous ZnCl2", "Anhydrous SnCl4" ], "Reaction": [ "Mix naphthalene and chloroform in the presence of a Lewis acid catalyst such as AlCl3, FeCl3, ZnCl2, or SnCl4", "Heat the mixture under reflux for several hours", "Cool the reaction mixture and quench with water", "Extract the organic layer with a suitable solvent such as diethyl ether or dichloromethane", "Dry the organic layer over anhydrous magnesium sulfate", "Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product", "Purify the product by recrystallization from a suitable solvent such as hexane or heptane" ] } | |
CAS No. |
58485-68-0 |
Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
1-(2-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C9H11ClO2/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7,11H,6H2,1H3 |
InChI Key |
JEESPINTVCBSTA-UHFFFAOYSA-N |
SMILES |
C1CC(C2=CC=CC=C2C1)Cl |
Canonical SMILES |
CC(COC1=CC=CC=C1Cl)O |
58485-68-0 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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